The 3,5‑Dimethylisoxazole Sulfonamide Motif as a Validated KAc‑Mimetic: Pharmacophore Precedence Over Simple Alkyl/Aryl Sulfonamides
The 3,5‑dimethylisoxazole‑4‑sulfonyl group is a structure‑validated acetyl‑lysine (KAc) bioisostere, a feature absent in simpler sulfonamide analogs. Crystallographic evidence confirms that N‑cyclopentyl‑7‑(3,5‑dimethylisoxazol‑4‑yl)quinoline‑5‑sulfonamide occupies the KAc recognition pocket of BRD2, with the isoxazole oxygen engaging the conserved Asn156 residue [1]. In contrast, the methylsulfonyl analog 5‑methanesulfonyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrazine (CAS 2034401‑09‑5) lacks the extended aromatic heterocycle and the hydrogen‑bond acceptor geometry needed for bromodomain engagement, negating its utility in epigenetic target profiling.
| Evidence Dimension | Structural basis for acetyl‑lysine mimicry (X‑ray crystallography) |
|---|---|
| Target Compound Data | Contains 3,5‑dimethylisoxazole‑4‑sulfonyl pharmacophore (validated KAc‑mimetic in BET inhibitors) [1]. |
| Comparator Or Baseline | 5‑methanesulfonyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrazine (CAS 2034401‑09‑5): Methylsulfonyl group, no KAc‑mimetic geometry. |
| Quantified Difference | Not applicable (qualitative structural classification). |
| Conditions | X‑ray co‑crystal structure of BRD2 BD1 with N‑cyclopentyl‑7‑(3,5‑dimethylisoxazol‑4‑yl)quinoline‑5‑sulfonamide at 1.80 Å resolution; PDB ID 6MO9 [1]. |
Why This Matters
A user targeting bromodomain‑containing proteins or acetyl‑lysine binding pockets should select the target compound over simple alkyl sulfonamides to maintain the validated KAc‑mimetic function, a decision directly impacting assay validity in epigenetic drug discovery.
- [1] RCSB PDB 6MO9: N‑terminal bromodomain of human BRD2 in complex with N‑cyclopentyl‑7‑(3,5‑dimethylisoxazol‑4‑yl)quinoline‑5‑sulfonamide. Deposited: 2018‑10‑04. View Source
